
o-n-Amyl-m-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of o-n-Amyl-m-cresol typically involves the reaction of m-cresol with valeric acid or its derivatives. This reaction is carried out under specific conditions to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound involves a cost-effective process that includes the reaction of m-cresol with valeric acid, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: : o-n-Amyl-m-cresol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed: : The major products formed from the reactions of this compound include derivatives with enhanced antiseptic properties. These derivatives are used in various pharmaceutical formulations .
Scientific Research Applications
Chemistry: : In chemistry, o-n-Amyl-m-cresol is used as a precursor for synthesizing other compounds with antiseptic properties. It is also used in the development of antimicrobial coatings .
Biology: : In biological research, this compound is studied for its effects on bacterial and viral infections. It is used in experiments to understand its mechanism of action and potential therapeutic applications .
Medicine: : In medicine, this compound is used in throat lozenges to treat sore throat and minor mouth infections. It is also being researched for its potential use in treating other infections .
Industry: : In the industrial sector, this compound is used in the production of antimicrobial films and coatings.
Mechanism of Action
o-n-Amyl-m-cresol exerts its effects by blocking sodium channels in a manner similar to local anesthetics. This action disrupts the function of bacterial and viral cells, leading to their inactivation. The compound’s antibacterial and antiviral properties are due to its ability to interfere with the cellular processes of these microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzyl alcohol
- Hexylresorcinol
- Cetylpyridinium chloride
- Dequalinium
Comparison: : Compared to similar compounds, o-n-Amyl-m-cresol is unique due to its specific structure, which includes a pentyl group attached to the sixth carbon atom of m-cresol. This structure enhances its antiseptic properties and makes it particularly effective in treating mouth and throat infections .
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-methyl-2-pentylphenol |
InChI |
InChI=1S/C12H18O/c1-3-4-5-8-11-10(2)7-6-9-12(11)13/h6-7,9,13H,3-5,8H2,1-2H3 |
InChI Key |
DWKQNRUYIOGYLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C=CC=C1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


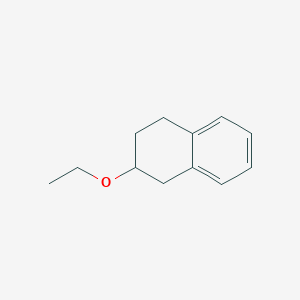
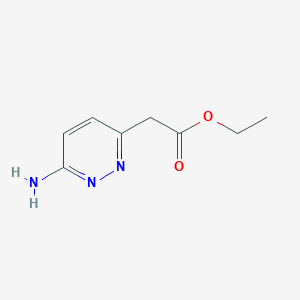
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)
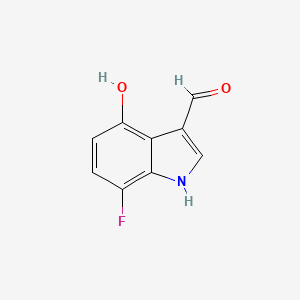
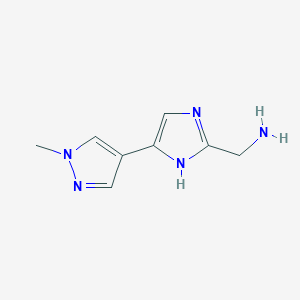

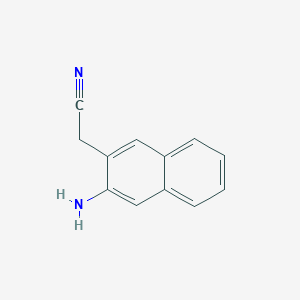
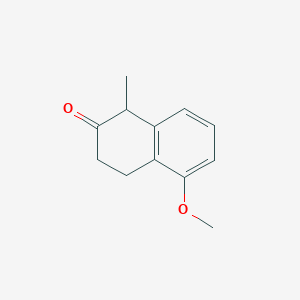
![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)
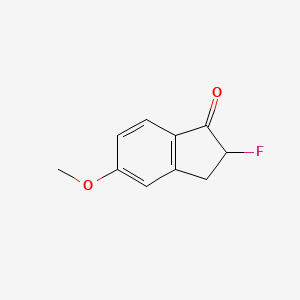

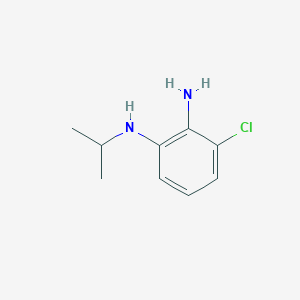
![3H-Imidazo[4,5-b]pyridine acetate](/img/structure/B11910677.png)
![3-Oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11910678.png)
